molecular formula C14H20N2O5S B258728 methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B258728
M. Wt: 328.39 g/mol
InChI Key: GPESHGZHBJZMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

Uniqueness

What sets methyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-(methoxycarbonylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H20N2O5S/c1-6-16(7-2)12(17)10-8(3)9(13(18)20-4)11(22-10)15-14(19)21-5/h6-7H2,1-5H3,(H,15,19)

InChI Key

GPESHGZHBJZMLI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)OC)C

Origin of Product

United States

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